Map4K4-IN-3

kinase selectivity MAP4K6 MAP4K7

Map4K4-IN-3 (also designated Compound is a 2-aminopyrimidine-based, ATP-competitive small-molecule inhibitor of mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4/HGK). It demonstrates a biochemical kinase inhibition IC50 of 14.9 nM against recombinant human MAP4K4 catalytic domain and a cellular IC50 of 470 nM.

Molecular Formula C15H12ClN5
Molecular Weight 297.74 g/mol
CAS No. 1811510-58-3
Cat. No. B3182011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMap4K4-IN-3
CAS1811510-58-3
Molecular FormulaC15H12ClN5
Molecular Weight297.74 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(N=C3)N)N)Cl
InChIInChI=1S/C15H12ClN5/c16-12-3-1-9(2-4-12)13-5-10(6-19-14(13)17)11-7-20-15(18)21-8-11/h1-8H,(H2,17,19)(H2,18,20,21)
InChIKeyKSQDIECZAQKQQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Map4K4-IN-3 (CAS 1811510-58-3): Potent MAP4K4 Inhibitor with Kinome Selectivity Profile for Metabolic Disease Target Validation


Map4K4-IN-3 (also designated Compound 17) is a 2-aminopyrimidine-based, ATP-competitive small-molecule inhibitor of mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4/HGK) [1]. It demonstrates a biochemical kinase inhibition IC50 of 14.9 nM against recombinant human MAP4K4 catalytic domain and a cellular IC50 of 470 nM [1]. The compound was developed as part of a medicinal chemistry optimization campaign that produced a series of MAP4K4 inhibitors possessing excellent kinome selectivity and drug-like properties suitable for establishing proof-of-concept in metabolic disease models [1].

Map4K4-IN-3 Differentiation: Why In-Class MAP4K4 Inhibitors Are Not Interchangeable for Target Validation Studies


MAP4K4 inhibitors exhibit substantial structural and pharmacological divergence that precludes interchangeable use in research settings. Closely related MAP4K family members—including MAP4K1 (HPK1), MAP4K5, MAP4K6 (MINK), and MAP4K7 (TNIK)—share conserved kinase domains, and off-target inhibition of these paralogs produces distinct and confounding biological readouts [1]. Specifically, compounds with comparable biochemical MAP4K4 IC50 values can differ dramatically in their MINK and TNIK inhibitory profiles, leading to divergent in vivo safety signals and functional outcomes that cannot be predicted from MAP4K4 potency alone [2]. Consequently, procurement decisions based solely on the target IC50 value or the "MAP4K4 inhibitor" designation fail to account for selectivity determinants that critically influence experimental reproducibility and mechanistic interpretation.

Map4K4-IN-3: Quantitative Comparative Evidence for Scientific Selection vs. MAP4K4 Inhibitor Alternatives


Superior MINK/TNIK Selectivity Over PF-06260933—A Key Determinant of In Vivo Safety Profile

Map4K4-IN-3 (Compound 17) demonstrates substantially improved selectivity against the closely related MAP4K family members MINK (MAP4K6) and TNIK (MAP4K7) compared to its predecessor PF-06260933 (Compound 16). The original tool compound PF-06260933 exhibited significant off-target inhibition of MINK and TNIK (IC50 values of 8 nM and 13 nM, respectively) [1], whereas Compound 17 showed minimal inhibition of these paralogs. This difference in selectivity profile is structurally and mechanistically grounded: PF-06260933's MINK/TNIK inhibition arose from its bipyridine scaffold occupying an extended P-loop conformation common to these kinases, while the 2-aminopyrimidine modification in Compound 17 disrupts this interaction [2]. The quantitative selectivity improvement over PF-06260933—the direct predecessor compound from the same optimization campaign—represents a defined, peer-reviewed differentiation point rather than a cross-study potency comparison.

kinase selectivity MAP4K6 MAP4K7 off-target inhibition

Cellular Potency Contextualization—Understanding the 470 nM Cell IC50 in Comparative Context

Map4K4-IN-3 exhibits a cellular IC50 of 470 nM in a cell-based assay [1]. While this absolute value may appear less potent than the biochemical IC50 (14.9 nM), it is important to understand this in the context of comparator compounds. PF-06260933 (the predecessor compound) demonstrates a cellular IC50 of 160 nM , while more advanced tool compounds such as PF-06745013 (MAP4K4-IN-37) achieve cellular IC50 values of 222 nM [2]. The 470 nM cellular IC50 of Map4K4-IN-3 places it as a moderately potent cellular probe that requires appropriate concentration range planning (typically 1-10 μM) for in vitro experiments. This cellular potency should not be compared in isolation; rather, it must be evaluated alongside the compound's selectivity profile and in vivo tolerability characteristics that define its utility as a target validation tool.

cellular activity cell-based assay MAP4K4 inhibition

Absence of CYP3A4 Time-Dependent Inhibition—A Differentiating Safety Liability Profile

A majority of compounds within the lead 2-aminopyridine-based MAP4K4 inhibitor series suffered from time-dependent inhibition (TDI) of CYP3A4, a property that poses substantial drug-drug interaction (DDI) risk and complicates in vivo pharmacology studies [1]. Map4K4-IN-3 (Compound 17) belongs to a subset of this series that does not exhibit CYP3A4 TDI, as established in the medicinal chemistry optimization campaign. This contrasts with many other compounds in the same chemical series—including PF-06745013 (MAP4K4-IN-37) and related analogues—that required extensive structural modification to eliminate this liability. The absence of CYP3A4 TDI in Map4K4-IN-3 is a property verified in the primary literature rather than a cross-study inference, and it directly impacts the interpretability of in vivo experiments, particularly those involving combination treatments or multi-drug regimens.

CYP3A4 time-dependent inhibition drug-drug interaction metabolic stability

Defined In Vivo Safety Threshold—Quantitative Benchmark for Experimental Dose Ranging

Map4K4-IN-3 (Compound 17) has been characterized in telemetry-enabled rat studies that define a quantitative safety and tolerability threshold for in vivo experimentation. Oral dosing at 25 mg/kg twice daily for 5 days produced measurable adverse effects: substantial weight loss of 7% relative to vehicle controls, body temperature increases of 0.4°C, and maximal heart rate increases of 25 bpm [1]. These effects, which likely reflect off-target MINK/TNIK inhibition, establish a clear upper dose boundary and provide investigators with a quantitative framework for dose selection in rodent studies. In contrast, more potent MAP4K4 inhibitors such as PF-06745013 (MAP4K4-IN-37) require lower doses to achieve target engagement but may exhibit different toxicity thresholds due to divergent selectivity profiles. This published, peer-reviewed safety data for Map4K4-IN-3 enables rational experimental design and proper interpretation of in vivo outcomes, whereas many alternative MAP4K4 inhibitors lack comparable published in vivo safety characterization.

in vivo safety cardiovascular body weight telemetry

Map4K4-IN-3: Optimal Research and Industrial Application Scenarios Based on Verified Selectivity and Safety Data


Validation of MAP4K4 as a Target in Type 2 Diabetes and Insulin Resistance Models

Map4K4-IN-3 is optimized for establishing proof-of-concept in metabolic disease models, specifically for evaluating MAP4K4 inhibition as a therapeutic strategy for type 2 diabetes. The compound was developed and characterized for this precise application in the primary literature [1]. The documented in vivo safety profile provides a clear dose ceiling (25 mg/kg BID in rats producing observable adverse effects) that informs study design and ensures that any observed efficacy is not confounded by undetected toxicity. Procurement of Map4K4-IN-3 rather than an uncharacterized alternative enables direct reference to published methodology and dose-response relationships, accelerating experimental workflow and reducing optimization time.

Kinase Selectivity Profiling and Off-Target Liability Assessment Studies

Map4K4-IN-3 serves as a valuable comparator compound in studies designed to delineate the functional consequences of MAP4K4 inhibition versus off-target MINK/TNIK engagement. Because the selectivity profile of Map4K4-IN-3 is quantitatively established relative to PF-06260933 [1][2], researchers can employ both compounds as a paired tool set: PF-06260933 to interrogate the combined phenotype of MAP4K4 plus MINK/TNIK inhibition, and Map4K4-IN-3 to isolate MAP4K4-specific effects. This application is particularly relevant for deconvoluting signaling pathways where the relative contribution of MAP4K4 versus its paralogs remains ambiguous.

In Vivo Pharmacology Studies Requiring Clean CYP3A4 Profile for Combination Therapy Evaluation

For in vivo studies involving co-administration with other small-molecule agents—including standard-of-care antidiabetic drugs such as metformin, SGLT2 inhibitors, or GLP-1 agonists—Map4K4-IN-3 is the preferred MAP4K4 inhibitor due to its verified absence of CYP3A4 time-dependent inhibition [1]. Compounds that exhibit CYP3A4 TDI introduce pharmacokinetic variables that can alter the exposure of co-administered drugs, complicating interpretation of pharmacodynamic and efficacy outcomes. Map4K4-IN-3's clean CYP3A4 profile minimizes this confounding variable and enhances the internal validity of combination pharmacology studies.

Reference Standard for Developing Next-Generation MAP4K4 Inhibitors with Improved Selectivity

Medicinal chemistry groups engaged in structure-based optimization of MAP4K4 inhibitors benefit from Map4K4-IN-3 as a well-characterized benchmark compound. Its selectivity profile (minimal MINK/TNIK inhibition), cellular potency (470 nM IC50), and in vivo safety parameters (quantified at 25 mg/kg BID) provide concrete reference points against which new chemical entities can be compared [1][2]. This application is particularly relevant for organizations developing novel MAP4K4 inhibitors for oncology, inflammation, or metabolic indications, where selectivity optimization is a primary design objective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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